molecular formula C20H34ClNO B13746974 Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride CAS No. 13313-81-0

Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride

Cat. No.: B13746974
CAS No.: 13313-81-0
M. Wt: 339.9 g/mol
InChI Key: PZTCAGPDGDSWLO-UHFFFAOYSA-N
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Description

Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride is a tertiary amine hydrochloride salt characterized by a cyclohexyl ether substituent. The molecule features:

  • An N,N-dimethyl ethylamine backbone linked via an ether bond to a cyclohexyl ring.
  • Substitutions at the cyclohexyl group: 2-ethyl and 1-(o-ethylphenyl) positions .
  • Molecular formula: C₁₈H₂₉NO·HCl (molecular mass: 313.86 g/mol) .

Properties

CAS No.

13313-81-0

Molecular Formula

C20H34ClNO

Molecular Weight

339.9 g/mol

IUPAC Name

2-[2-ethyl-1-(2-ethylphenyl)cyclohexyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C20H33NO.ClH/c1-5-17-11-7-8-13-19(17)20(22-16-15-21(3)4)14-10-9-12-18(20)6-2;/h7-8,11,13,18H,5-6,9-10,12,14-16H2,1-4H3;1H

InChI Key

PZTCAGPDGDSWLO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C2=CC=CC=C2CC)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-((2-ethyl-1-(o-ethylphenyl)cyclohexyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context and application .

Comparison with Similar Compounds

Key Observations :

  • The cyclohexyl substituent in the target compound introduces greater steric bulk compared to benzhydryl (orphenadrine) or pyridinylbenzyl (doxylamine) groups .
  • Hydrochloride salts (target, venlafaxine) generally exhibit higher water solubility than citrate or succinate salts .

Pharmacological Activity Comparison

Compound Activity Profile Duration of Action Selectivity/Potency References
Target Compound Not reported (structural analogs suggest CNS effects) Likely shorter than bupivacaine* Potency influenced by cyclohexyl bulk
Orphenadrine Muscle relaxant (central action) Moderate (~4–6 hours) Moderate H₁ receptor antagonism
Doxylamine Sedative antihistamine Prolonged (6–8 hours) High H₁ receptor affinity
Venlafaxine Antidepressant (SNRI) Long (12–24 hours) Dual 5-HT/NE reuptake inhibition
Bupivacaine (Reference) Local anesthetic Long (>8 hours) Sodium channel blockade

*Evidence from structurally related local anesthetics (e.g., N,N-dimethyl-2-(2,6-di-tert-butylphenoxy)ethylamine) suggests bulkier substituents reduce duration of action .

Physicochemical Properties and Bioavailability

Property Target Compound Orphenadrine Citrate Doxylamine Succinate
Molecular Weight (g/mol) 313.86 461.50 388.46
LogP (Predicted) ~3.5 (highly lipophilic) 2.8 2.5
Aqueous Solubility Moderate (HCl salt) Low (citrate salt) Moderate (succinate salt)
CNS Penetration Potential High (due to lipophilicity) Moderate Moderate

Notes:

  • The target’s lipophilicity (predicted LogP ~3.5) exceeds that of orphenadrine (LogP 2.8), suggesting enhanced blood-brain barrier permeability .

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